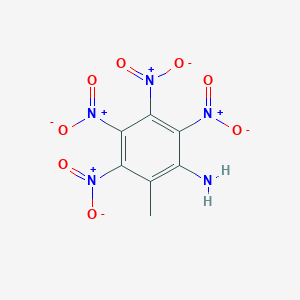

2-Methyl-3,4,5,6-tetranitroaniline

Description

Contextual Significance of Polynitro Aromatic Compounds in Contemporary Chemical Science

Polynitro aromatic compounds, characterized by a benzene (B151609) ring substituted with multiple nitro groups (-NO2), are a cornerstone of modern chemical science. The presence of numerous nitro groups, which are strong electron-withdrawing groups, profoundly influences the chemical and physical properties of the aromatic ring. google.com This structural feature makes them highly valuable in various applications, most notably as energetic materials. nih.gov The considerable energy released upon their rapid decomposition is harnessed in explosives. nih.gov Beyond their energetic applications, polynitro aromatic compounds are also pivotal intermediates in the synthesis of a wide range of other chemicals, including dyes and pharmaceuticals. researchgate.net Their ability to form charge-transfer complexes also makes them useful in analytical chemistry. microkat.gr

The nitration of aromatic compounds, typically achieved using a mixture of nitric acid and sulfuric acid, is a fundamental process in organic synthesis. google.com However, the introduction of multiple nitro groups onto an aromatic ring presents significant synthetic challenges, often requiring harsh reaction conditions and careful control to manage selectivity and prevent unwanted side reactions. byjus.comresearchgate.net The reactivity of the starting aromatic compound plays a crucial role; for instance, the direct nitration of aniline (B41778) can lead to oxidation products and a mixture of isomers due to the protonation of the amino group in the acidic medium. byjus.comncert.nic.in To achieve specific substitution patterns, chemists often employ protecting group strategies. ncert.nic.in

Positioning of Tetranitroanilines within Advanced Energetic Materials and Chemical Synthesis

Within the family of polynitro aromatics, tetranitroanilines represent a class of compounds with a high degree of nitration, leading to significant energetic potential. The presence of four nitro groups on the aniline backbone results in a high density and a favorable oxygen balance, which are key characteristics for powerful explosives.

One of the most well-known and extensively studied compounds in this family is N-methyl-N,2,4,6-tetranitroaniline, commonly known as tetryl (B1194171). wikipedia.orgnih.gov Tetryl is a powerful secondary explosive that has been used in detonators and as a booster charge. wikipedia.org Its synthesis, properties, and applications have been the subject of considerable research. wikipedia.orgwikipedia.org Another related compound is 2,3,4,6-tetranitroaniline (B15378039), which is noted for its high resistance to heat and mechanical shock and serves as an intermediate in the production of other explosives. google.com

The synthesis of tetranitroanilines is a complex process. For example, the production of 2,3,4,6-tetranitroaniline can be achieved by nitrating meta-nitroaniline with a mixture of nitric acid and oleum (B3057394). google.com The conditions for such reactions, including temperature and reactant concentrations, must be carefully controlled to achieve the desired product in good yield. google.com

Current State of Academic Inquiry on 2-Methyl-3,4,5,6-tetranitroaniline and Related Structural Analogues

Specific academic research and publicly available data on This compound are notably scarce. While the broader class of tetranitroanilines has been investigated, this particular isomer with a methyl group and four nitro groups arranged in this specific pattern does not appear to be a common subject of study.

In contrast, its structural analogue, N-methyl-N,2,4,6-tetranitroaniline (tetryl) , has been extensively researched. Tetryl is a yellow, crystalline solid that is a sensitive and powerful explosive. wikipedia.orgnih.gov Its properties have been well-documented, as shown in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H5N5O8 | microkat.gr |

| Molecular Weight | 287.15 g/mol | microkat.gr |

| Appearance | Colorless to yellow crystalline solid | microkat.gr |

| Density | 1.73 g/cm³ | microkat.gr |

| Melting Point | 131.1 °C | microkat.gr |

| Detonation Velocity | 7200–7300 m/s | wikipedia.org |

Another related compound for which data is available is 2,3,4,6-tetranitroaniline . This compound is recognized for its thermal stability and its role as a precursor in the synthesis of other energetic materials. google.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H3N5O8 | nih.gov |

| Molecular Weight | 273.12 g/mol | nih.gov |

| Appearance | Crystalline Solid | nih.gov |

| CAS Number | 3698-54-2 | nih.gov |

The study of such highly nitrated compounds is often driven by the search for new energetic materials with improved performance and safety characteristics. Research in this area typically involves not only synthesis and characterization but also theoretical calculations to predict properties such as detonation velocity and sensitivity. rsc.org The lack of specific research on this compound may suggest that its synthesis is particularly challenging, or that its properties are not as favorable as other, more studied isomers. Further investigation would be required to fully understand the chemical nature and potential applications of this specific compound.

Structure

3D Structure

Properties

CAS No. |

84432-57-5 |

|---|---|

Molecular Formula |

C7H5N5O8 |

Molecular Weight |

287.14 g/mol |

IUPAC Name |

2-methyl-3,4,5,6-tetranitroaniline |

InChI |

InChI=1S/C7H5N5O8/c1-2-3(8)5(10(15)16)7(12(19)20)6(11(17)18)4(2)9(13)14/h8H2,1H3 |

InChI Key |

FFAPIRAPCNRVAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 2 Methyl 3,4,5,6 Tetranitroaniline

Established Precursor Nitration Pathways for Tetranitroanilines

The synthesis of tetranitroanilines is a multi-step process that requires carefully controlled conditions to achieve a high degree of nitration on the aromatic ring. The starting materials are typically substituted aniline (B41778) derivatives that are progressively nitrated.

Controlled Nitration of Substituted Aniline Derivatives (e.g., 3-methylaniline)

The synthesis of a tetranitrated aniline derivative often begins with a less substituted precursor. For instance, the synthesis of the related compound 2,3,4,6-tetranitroaniline (B15378039) (TNA) starts from meta-nitroaniline. google.com The process involves dissolving m-nitroaniline in concentrated sulfuric acid, followed by the addition of a nitrating mixture composed of 90% nitric acid and 27-33% oleum (B3057394). tandfonline.com The reaction proceeds through C-nitration combined with N-nitration; the resulting N-nitramine intermediate then rapidly rearranges to the C-nitro derivative in the highly acidic medium. tandfonline.com

While direct tetranitration of 3-methylaniline to produce 2-Methyl-3,4,5,6-tetranitroaniline is not documented in the reviewed literature, related transformations provide insight. The conversion of 3-methylaniline to 3-nitrotoluene, for example, involves diazotization of the amino group followed by its replacement with a nitro group. doubtnut.comaskfilo.com A more common approach for nitrating anilines involves first protecting the highly activating amino group via acetylation. For instance, 3-methylaniline can be acetylated with acetic anhydride (B1165640) to form N-acetyl-3-methylaniline. askfilo.com This intermediate can then be nitrated with a mixture of nitric and sulfuric acid. askfilo.com Subsequent hydrolysis would be required to remove the acetyl protecting group. Achieving tetranitration would likely involve a sequence of these protection, nitration, and deprotection steps under increasingly forceful conditions.

Alternative Synthetic Routes and Precursor Derivatization for Related Tetranitroanilines

Alternative pathways to highly nitrated anilines often involve different precursors or derivatization strategies. A prominent example is the synthesis of Tetryl (B1194171) (N-Methyl-N,2,4,6-tetranitroaniline) . One laboratory method involves the slow addition of dimethylaniline to a mixture of concentrated nitric and sulfuric acids under controlled conditions. wikipedia.orgsciencemadness.org

Another important analog, 2,4,6-Trinitroaniline (B3268610) (Picramide) , can be synthesized through several routes. One method involves the amination of 2,4,6-trinitrochlorobenzene by refluxing it with ammonia (B1221849) in a solvent like n-propanol, which can yield picramide in 75% yield. sciencemadness.org An alternative pathway starts with picric acid, which is first converted to 2,4,6-trinitrochlorobenzene using a chlorinating agent like phosphorus pentachloride, followed by amination. chemicalbook.com A different approach involves heating picric acid with urea (B33335) or diammonium hydrogen phosphate (B84403) in a high-boiling solvent such as sulfolane, which can produce picramide in up to 93% yield. sciencemadness.orgchemicalbook.com These methods highlight how a highly nitrated ring can be functionalized with an amino group, rather than building the nitro groups onto an existing aniline.

The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) , another related compound, can be achieved by the nitration of 1,3,5-trichlorobenzene (B151690) to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by amination. scielo.br This demonstrates a strategy of nitrating a precursor that is later converted to the desired aniline derivative.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The synthesis of tetranitroanilines is highly exothermic and requires precise control of reaction parameters to ensure both high yields and safe operation. Parametric studies on the synthesis of 2,3,4,6-tetranitroaniline (TNA) from m-nitroaniline have demonstrated that yields between 80-97% are achievable under optimized conditions. tandfonline.comtandfonline.com

Key parameters for optimization include temperature, reaction time, and the composition of the nitrating agent. For the synthesis of TNA, one optimized procedure involves adding a solution of nitric acid and oleum to a sulfuric acid solution of m-nitroaniline while maintaining a temperature of 75 ±5 °C. tandfonline.com However, further studies revealed that the reaction can proceed safely at much milder temperatures (20-25°C) over a longer period (3-5 days), which mitigates the risk of a runaway exotherm. tandfonline.com A continuous process has also been developed where pre-heated solutions of the reactants are continuously mixed in a reaction vessel maintained at 70-80°C, allowing the product to be formed and removed steadily. google.com

The following table summarizes reaction conditions from a study on TNA synthesis, illustrating the impact of temperature and time on yield.

| Procedure | Precursor | Reaction Temperature | Reaction Time | Yield | Reference |

| High Temperature | m-Nitroaniline | 70-80°C | Addition time + cooling | ~96% | tandfonline.com |

| Low Temperature | m-Nitroaniline | 20-30°C | 3-5 days | 80-97% | tandfonline.com |

| Continuous Flow | m-Nitroaniline | 70-80°C | Continuous | High | google.com |

Chemical Transformations and Derivatization Strategies for this compound

The highly electron-deficient aromatic ring and the multiple nitro groups of a tetranitroaniline are the primary sites for subsequent chemical reactions.

Reduction of Nitro Groups to Amino Functionalities

The reduction of nitro groups to amino functionalities is a fundamental transformation in organic chemistry. For a compound like this compound, the selective or complete reduction of its four nitro groups would lead to various methyl-substituted di-, tri-, or tetra-aminobenzene derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

Common methods for this transformation include:

Catalytic Hydrogenation : This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are highly effective for reducing both aromatic and aliphatic nitro groups to amines.

Metal-Acid Systems : The use of an easily oxidized metal in an acidic medium is a classic method for nitro group reduction. Common systems include iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl₂). These methods are often valued for their chemoselectivity, allowing for the reduction of nitro groups in the presence of other reducible functional groups.

The table below outlines common reagents for the reduction of aromatic nitro groups.

| Reagent/System | Description |

| H₂ / Pd/C | Catalytic hydrogenation; highly efficient for both aromatic and aliphatic nitro groups. |

| H₂ / Raney Nickel | Effective catalytic hydrogenation, often used when avoiding dehalogenation is necessary. |

| Fe / Acid (e.g., Acetic Acid) | Mild and selective reduction of nitro groups to amines. |

| Zn / Acid (e.g., Acetic Acid) | A mild alternative to Fe/Acid for selective reductions. |

| Tin(II) Chloride (SnCl₂) | Provides a mild method, often in neutral, non-aqueous systems. |

| Sodium Sulfide (Na₂S) | Can be useful for selective reduction of one nitro group in the presence of others. |

Nucleophilic Aromatic Substitution Reactions on the Tetranitroaniline Core

The presence of multiple strongly electron-withdrawing nitro groups renders the aromatic ring of a tetranitroaniline highly electrophilic. This makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.

While the amino and methyl groups are not typical leaving groups, one of the nitro groups could potentially be displaced by a strong nucleophile under specific conditions. This reactivity is well-established for other polynitro-aromatic compounds. For example, the synthesis of picramide (2,4,6-trinitroaniline) from 2,4,6-trinitrochlorobenzene involves the nucleophilic displacement of the chloride leaving group by ammonia. sciencemadness.org

For a tetranitroaniline, powerful nucleophiles such as alkoxides, thiolates, or other amines could potentially react with the core. The reaction would be facilitated by the ability of the numerous nitro groups to stabilize the negative charge of the intermediate Meisenheimer complex. The specific position of attack would be influenced by the combined directing effects of the methyl group, the amino group, and the four nitro groups.

Synthesis of Substituted Analogues and Complex Derivatives

No information exists in the surveyed literature regarding the synthesis of substituted analogues or complex derivatives of this compound.

Considerations for Scalable Synthesis and Industrial Process Development

As no synthetic route for this compound has been documented, there are no corresponding studies on the challenges or methodologies for its scalable synthesis or industrial process development. For comparison, the industrial production of other highly nitrated aromatics, such as 2,3,4,6-tetranitroaniline, involves continuous flow processes to manage reaction temperature and the handling of hazardous intermediates. google.com

Information on this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific databases and public-domain literature, no specific experimental or computational data could be found for the chemical compound This compound . The requested information regarding its thermochemical and energetic properties, including thermal stability, decomposition kinetics, heat of formation, and detonation parameters, is not available in the reviewed sources.

The search results consistently yielded information for a different, though related, compound known as Tetryl , or N-Methyl-N,2,4,6-tetranitroaniline. Tetryl is an isomer of this compound and has been extensively studied as a high explosive. However, due to the significant structural differences between the two molecules, the thermochemical and energetic data for Tetryl cannot be substituted or assumed to be representative of this compound.

Specifically, the following information for this compound could not be located to fulfill the article requirements:

Thermochemical and Energetic Performance Studies of 2 Methyl 3,4,5,6 Tetranitroaniline

Mechanistic Investigations:No studies detailing the mechanisms of thermal or detonative decomposition for this specific compound were identified.

Similarly, searches for related compounds such as 2,3,4,6-tetranitroaniline (B15378039) and 2-methyl-6-nitroaniline (B18888) were conducted, but these did not provide the necessary data for the specifically requested compound.

Given the strict requirement to focus solely on 2-Methyl-3,4,5,6-tetranitroaniline, it is not possible to generate the requested scientific article. The absence of this compound in the surveyed literature suggests it may not have been synthesized or characterized, or that such research is not publicly available.

Research Findings on this compound Remain Elusive

Despite a thorough search for scientific literature and data, no specific information is publicly available regarding the thermochemical and energetic properties of the chemical compound this compound.

Extensive queries aimed at elucidating the gaseous decomposition products, pyrolysis mechanisms, and molecular trigger bonds of this specific compound did not yield any dedicated studies or datasets. The scientific community has largely focused on a more common and historically significant isomer, N-Methyl-N,2,4,6-tetranitroaniline, commonly known as tetryl (B1194171). nih.govcdc.govwikipedia.orgnist.gov

Research into the thermal decomposition of related nitroaromatic compounds, such as 1,3,5-trinitrobenzene (B165232) (TNB), picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), 2,4,6-trinitroaniline (B3268610) (TNA), and tetryl, has been conducted using methods like ReaxFF-lg molecular dynamics simulations. rsc.org These studies have explored the influence of different substituent groups on the decomposition pathways, noting that the introduction of substituents can alter reaction mechanisms, for instance by promoting nitro–nitrito isomerization and intermolecular hydrogen or oxygen transfer reactions. rsc.org However, these generalized findings cannot be accurately extrapolated to the specific isomer this compound without dedicated experimental or computational analysis.

While databases do contain entries for other isomers, such as 3-Methyl-2,4,5,6-tetranitroaniline, they lack the detailed thermochemical data requested. epa.gov The vast body of available research on tetryl details its properties and decomposition, which produces toxic fumes of nitrogen oxides upon heating. nih.govresearchgate.net However, the structural differences between tetryl and this compound—specifically the position of the methyl group and the nitration pattern on the aniline (B41778) ring—would lead to distinct chemical and physical properties, including different decomposition pathways and energetic performance.

Consequently, it is not possible to provide a scientifically accurate article on the thermochemical and energetic performance of this compound based on the currently available public information. The specific data required to address the outlined topics of gaseous decomposition products, substituent effects on pyrolysis, and molecular trigger bonds for this compound have not been found.

Computational Chemistry and Theoretical Modeling of 2 Methyl 3,4,5,6 Tetranitroaniline

Density Functional Theory (DFT) Applications

Density Functional Theory has emerged as a robust tool for investigating the electronic structure and properties of molecules. For 2-Methyl-3,4,5,6-tetranitroaniline, DFT calculations offer a detailed picture of its geometry, electronic characteristics, and potential reactivity. These theoretical investigations are often performed using hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between computational cost and accuracy.

Geometry Optimization, Electronic Structure, and Frontier Molecular Orbital Analysis

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. For many organic molecules, this gap is a key factor in understanding their electronic and optical properties. nih.gov

Prediction of Spectroscopic Properties (IR, UV-Vis) and Thermochemical Parameters

DFT calculations are also employed to predict the spectroscopic properties of this compound, such as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's various bonds. These predicted spectra can then be compared with experimental data to aid in the identification and characterization of the compound. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to the UV-Vis absorption spectrum. materialsciencejournal.org

Thermochemical parameters, such as the heat of formation, are crucial for assessing the energetic performance of an explosive. DFT methods can be used to calculate the total energy of the molecule, which in turn can be used to derive its heat of formation. mdpi.com For this compound (tetryl), the experimental enthalpy of formation of the solid is reported to be -3500 ± 30 kJ/mol. nist.gov Computational studies on related energetic materials often aim to reproduce these experimental values to validate the theoretical methods used.

Table 1: Selected Thermochemical Parameters for this compound

| Property | Value | Source |

| Enthalpy of Formation (solid) | -3500 ± 30 kJ/mol | nist.gov |

| Heat of Combustion | -1222 kJ/mol | microkat.gr |

| Heat of Vaporization | 77.3 kJ/mol | microkat.gr |

Note: The values in this table are based on available experimental data and may be subject to revision with further research.

Reactivity Descriptors: Electrostatic Potential Surfaces, HOMO-LUMO Gaps, and Nitro Group Charge Distributions

Reactivity descriptors derived from DFT calculations provide valuable information about how this compound is likely to interact with other molecules and how it might behave under various conditions. The molecular electrostatic potential (MEP) surface is a particularly useful tool that maps the electrostatic potential onto the electron density surface of the molecule. nih.gov The MEP surface visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. avogadro.cc For energetic materials, regions of positive potential are often associated with sensitivity to detonation. researchgate.net Computational studies have generated electrostatic potential maps for the optimized geometry of tetryl (B1194171), providing insights into its reactive sites. researchgate.net

The HOMO-LUMO energy gap is another key reactivity descriptor. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. mdpi.com While the specific HOMO-LUMO gap for this compound is not detailed in the available literature, it is a parameter of significant interest in the computational study of energetic materials.

The distribution of atomic charges, particularly on the nitro groups, is also a critical factor in determining the reactivity and stability of nitroaromatic explosives. The charge distribution within the nitro groups can be influenced by the molecular conformation and the crystalline environment. lanl.gov Understanding these charge distributions is essential for developing accurate models of intermolecular interactions and for predicting the sensitivity of the material.

Calculation of Bond Dissociation Energies and Identification of Weakened Bonds

The initiation of decomposition in many energetic materials is often triggered by the cleavage of the weakest chemical bond. For nitramines like this compound, the N-NO2 and C-NO2 bonds are of particular interest. DFT calculations can be used to compute the bond dissociation energies (BDEs) for the various bonds within the molecule. The bond with the lowest BDE is considered the "trigger linkage," as its breaking is the most likely initial step in the decomposition process. odu.edu

Studies on related compounds have shown that the N-NO2 bond often has a lower dissociation energy than the C-NO2 bond, making it the likely point of initial decomposition. lanl.gov The specific BDE values for the different nitro groups in this compound would depend on their position on the aromatic ring and their interaction with the neighboring methyl and nitro groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of molecules, including the complex processes of decomposition and energy release in energetic materials. By solving the classical equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, offering a dynamic view of chemical reactions.

Simulation of Initial Decomposition Reactions and Energy Release Dynamics

For nitroaromatic compounds, initial decomposition can proceed through several mechanisms, including C-NO2 bond homolysis, nitro-nitrite isomerization, and intermolecular hydrogen or oxygen transfer. nih.gov For nitramines, the primary initial step is often the cleavage of the N-NO2 bond. MD simulations can elucidate the dominant reaction pathways and the sequence of bond-breaking and bond-forming events that occur during decomposition.

The energy release dynamics during decomposition can also be monitored in MD simulations. As chemical bonds are broken and new, more stable products are formed, potential energy is converted into kinetic energy, leading to a rapid increase in temperature and pressure. The rate and magnitude of this energy release are critical factors in determining the explosive power of the material.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research pertaining to the specific computational chemistry and theoretical modeling of the chemical compound This compound .

The specific areas of investigation outlined in the user request, including:

Investigation of Intermolecular Interactions and Condensed-Phase Behavior

Quantitative Structure-Property Relationship (QSPR) Studies for Energetic Material Sensitivity

Hirshfeld Surface Analysis and Characterization of Noncovalent Interactions

Lattice Energy and Crystal Packing Coefficient Calculations

could not be fulfilled due to the absence of published studies on this particular isomer.

Searches for this compound did not yield any specific results containing the required detailed research findings or data tables necessary to construct the requested scientific article. The available literature in the field of energetic materials extensively covers other isomers, such as N-Methyl-N,2,4,6-tetranitroaniline (Tetryl), but data for the this compound isomer is not present in the accessed scientific databases and search results.

Therefore, the generation of a scientifically accurate and data-driven article strictly adhering to the provided outline for this compound is not possible at this time.

Environmental Transformation and Degradation Pathways of 2 Methyl 3,4,5,6 Tetranitroaniline

Mechanisms of Photolytic Degradation in Various Environmental Matrices

No research findings are currently available on the mechanisms of photolytic degradation of 2-Methyl-3,4,5,6-tetranitroaniline in matrices such as water, soil, or air.

Hydrolytic Stability and Breakdown Products under Diverse pH Conditions

There is no available data concerning the hydrolytic stability of this compound or the identification of its breakdown products under varying pH conditions.

Biotransformation Processes and Characterization of Microbial Metabolites in Soil and Aquatic Systems

Information regarding the biotransformation of this compound by microorganisms in soil and aquatic environments, including the characterization of any resulting metabolites, is not present in the current body of scientific literature.

Assessment of Environmental Persistence and Stability of Trace Amounts

There are no studies available that assess the environmental persistence and stability of trace amounts of this compound.

Applications in Advanced Materials Science and Chemical Research

Contributions to High-Energy Density Materials (HEDM) Development

The pursuit of advanced high-energy density materials (HEDMs) is a critical area of research, driven by the need for more powerful and safer energetic formulations. The incorporation of polynitroaniline motifs, such as that found in 2-Methyl-3,4,5,6-tetranitroaniline, represents a significant strategy in the design of next-generation HEDMs.

Design Principles for Novel Energetic Compounds Incorporating Polynitroaniline Motifs

The design of novel energetic compounds based on polynitroaniline structures is guided by several key principles aimed at optimizing performance and stability. A primary goal is to achieve high density and a positive oxygen balance, which are crucial for enhancing detonation properties. rsc.org The introduction of multiple nitro groups onto the aniline (B41778) backbone, as seen in this compound, is a direct approach to increasing the energy content and oxygen balance of the molecule.

Researchers have explored various synthetic strategies to create highly substituted polynitroaromatic compounds. One successful method involves the nitration of a suitably substituted nitroaniline, followed by the oxidation of the amine functionality. dtic.mil This approach has enabled the synthesis of a range of polynitroaromatics with desirable energetic properties. dtic.mil Furthermore, the N-functionalization of nitrogen heterocycles has been utilized to produce a new family of dense and oxygen-rich energetic materials. rsc.org

The stability of these compounds is another critical design consideration. The formation of dense hydrogen-bonding networks within the crystal structure can significantly reduce mechanical sensitivity. mdpi.com For instance, the integration of polynitroaniline derivatives into coordination complexes with metal ions can create extensive hydrogen-bonding networks, thereby enhancing stability. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also employed to predict the structural stability and energetic performance of newly designed molecules, guiding synthetic efforts toward the most promising candidates.

Comparative Performance Analysis with Established Energetic Materials (e.g., HMX, RDX, TNT, Tetryl)

The performance of novel energetic materials is benchmarked against established explosives like HMX, RDX, TNT, and Tetryl (B1194171). psemc.com These comparisons focus on key parameters such as detonation velocity, detonation pressure, density, and impact sensitivity.

Tetryl (2,4,6-trinitrophenylmethylnitramine) , a related polynitroaniline compound, has a detonation velocity of approximately 7,200–7,300 m/s and is used in detonators and booster charges. wikipedia.orgsciencemadness.orgmicrokat.gr It is more sensitive to detonation by friction, shock, or spark than TNT. wikipedia.org

TNT (2,4,6-trinitrotoluene) is a widely used military explosive known for its relative insensitivity and good fragmentation properties. wikipedia.org It exists in two room-temperature crystalline polymorphs, monoclinic and orthorhombic. researchgate.net

RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene tetranitramine) are powerful secondary explosives. psemc.com HMX exists in several polymorphic forms (α, β, γ, δ), with the beta polymorph being the most commonly used in military applications due to its higher stability. researchgate.net The detonation properties of some novel polynitro compounds have been shown to be comparable to HMX. rsc.org

The following table provides a comparative overview of the properties of these established energetic materials.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) |

| Tetryl | C₇H₅N₅O₈ | 287.14 | 1.73 | 7,570 |

| HMX | C₄H₈N₈O₈ | 296.16 | 1.91 | 9,100 |

| RDX | C₃H₆N₆O₆ | 222.12 | 1.82 | 8,750 |

| TNT | C₇H₅N₃O₆ | 227.13 | 1.65 | 6,900 |

Note: The values presented in this table are approximate and can vary depending on the specific conditions and crystal form.

Research in Medicinal Chemistry and Bioactive Compound Development

Beyond their energetic applications, polynitroaniline derivatives have also been investigated for their potential in medicinal chemistry, particularly in the development of new bioactive compounds.

Synthesis and Investigation of this compound Derivatives for Potential Bioactivity (e.g., antitumor, antimicrobial)

The synthesis of derivatives of this compound is an area of active research to explore their potential biological activities. The core structure can be modified to enhance properties like antitumor and antimicrobial efficacy. For example, the synthesis of Schiff bases from compounds like 2-methyl-3-nitroaniline (B147196) and subsequent reactions can lead to novel derivatives with potential pharmacological applications. nih.gov

Research into related heterocyclic compounds has demonstrated the potential for developing potent bioactive agents. For instance, derivatives of 1,4-dihydro-1,2,4,5-tetrazine have shown promising antitumor activities against various cancer cell lines. nih.gov Similarly, novel tryptamine (B22526) derivatives have been synthesized and identified as active compounds in hematological cancer cell lines. unibo.it The synthesis of tetralone derivatives containing an aminoguanidinium moiety has also yielded compounds with significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov These studies provide a basis for the rational design and synthesis of this compound derivatives with targeted biological activities.

Molecular-Level Mechanisms of Interaction with Cellular Components and Enzyme Systems

Understanding the molecular-level interactions of polynitroaniline derivatives with cellular components is crucial for elucidating their mechanisms of action. The high electrophilicity of these compounds, due to the presence of multiple nitro groups, can lead to interactions with nucleophilic sites in biological macromolecules such as proteins and nucleic acids.

For instance, plant polyphenols, which share some structural similarities with polynitroaromatic compounds, are known to interact with cell surface components, potentially altering membrane properties and influencing cell-cell communication. nih.gov It is hypothesized that the terminal amino groups of lipids in biological membranes can covalently bind with quinone-like structures, leading to changes in protein conformation and function. nih.gov

In the context of antimicrobial activity, some derivatives have been shown to induce depolarization of the bacterial membrane and disrupt its integrity, ultimately leading to cell death. nih.gov The interaction with bacterial membranes can be influenced by specific chemical modifications, such as the introduction of tryptophan residues. nih.gov Computational studies, including Density Functional Theory (DFT), can provide insights into the electronic properties of these molecules, such as their frontier molecular orbitals (HOMO/LUMO), which can help predict their reactivity and potential for interaction with biological targets. researchgate.netresearchgate.net

Induction of Specific Cellular Responses, such as Apoptosis, in Research Models

A key area of investigation for potential anticancer agents is their ability to induce specific cellular responses, most notably apoptosis, or programmed cell death. Research on various nitrogen-containing heterocyclic compounds has shown their potential to trigger apoptosis in cancer cells.

For example, certain tetrazine derivatives have been found to be highly effective against specific leukemia cell lines, indicating their potential as antitumor agents that may act through apoptotic pathways. nih.gov The evaluation of antitumor activity is often conducted in vitro using various cancer cell lines, such as A-549 (lung carcinoma), BEL-7402 (hepatocellular carcinoma), P-388 (leukemia), and HL-60 (promyelocytic leukemia). nih.gov The ability of a compound to induce cell proliferation inhibition is a key indicator of its potential to trigger apoptosis. nih.gov

The structural features of the molecule play a significant role in its biological activity. For instance, the greater toxicity of 2,6-dinitrotoluene (B127279) compared to 2,4-dinitrotoluene (B133949) is attributed to steric hindrance and intramolecular bonding effects, which influence its interaction with biological systems. nih.gov These structure-activity relationships are critical for the design of new derivatives of this compound with enhanced apoptotic-inducing capabilities.

Article on this compound Not Possible Due to Lack of Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for the chemical compound this compound. Extensive searches have yielded information on related isomers, most notably N-Methyl-N,2,4,6-tetranitroaniline (Tetryl), and other compounds such as 2,3,4,6-tetranitroaniline (B15378039). However, data specifically pertaining to the synthesis, properties, and applications of this compound are absent from the available resources.

The requested article, with its detailed outline focusing on applications in advanced materials science and its utility as a chemical reagent and precursor in organic synthesis, cannot be generated. The specific subsections, including the creation of data tables and the presentation of detailed research findings, are contingent on the existence of primary or secondary research concerning this compound.

Searches for the synthesis of this compound, its reactions, and its potential use as an intermediate or precursor in organic chemistry have not returned any relevant results. While there is extensive literature on the synthesis and applications of other nitrated anilines, this specific isomer appears to be either not yet synthesized or not reported in publicly accessible scientific literature. Therefore, the generation of a scientifically accurate and informative article as per the user's request is not feasible at this time.

Future Research Directions and Emerging Opportunities for 2 Methyl 3,4,5,6 Tetranitroaniline Analogues

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional nitration methods for aromatic compounds often rely on the use of hazardous reagents like concentrated nitric and sulfuric acids, leading to significant environmental concerns and the generation of toxic waste streams. nih.gov Future research should prioritize the development of greener synthetic pathways for 2-Methyl-3,4,5,6-tetranitroaniline analogues.

One promising avenue is the exploration of solid acid catalysts and alternative nitrating agents. researchgate.net For instance, the use of inorganic nitrates supported on materials like silica (B1680970) gel could offer a milder and more selective nitration process, minimizing the formation of unwanted byproducts. researchgate.net Another approach involves biocatalysis, where engineered enzymes could perform regioselective nitration under environmentally friendly conditions, reducing the reliance on harsh chemicals. technologypublisher.com Research into solvent-free or solvent-minimized reaction conditions, potentially utilizing mechanochemistry, could further enhance the sustainability of the synthesis. cdc.gov The development of such protocols would not only be environmentally responsible but could also lead to safer and more cost-effective manufacturing processes.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic protocols and ensure the safe handling of these energetic materials, a deep understanding of the reaction kinetics and mechanisms is crucial. Advanced in situ characterization techniques can provide real-time insights into the formation of this compound and its analogues.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the consumption of reactants and the formation of intermediates and products throughout the reaction. researchgate.net For example, the synthesis of m-nitroaniline doped nanocomposites has been monitored using UV-Visible absorption spectra to observe the behavior of nanoparticles. nih.gov These methods, coupled with chemometrics, can provide valuable data for reaction optimization and control. Furthermore, techniques like process analytical technology (PAT) could be integrated into the synthesis to ensure consistent quality and safety. The insights gained from these advanced characterization methods would be invaluable for scaling up the production of these energetic materials.

Integration of Multi-Scale Computational Approaches for Comprehensive Material Design

Computational modeling is an indispensable tool in the rational design of new materials, offering the ability to predict properties and understand behavior at the molecular level. For this compound analogues, a multi-scale computational approach can provide a comprehensive understanding of their structure-property relationships.

At the quantum mechanical level, Density Functional Theory (DFT) can be employed to calculate key molecular properties such as heat of formation, molecular geometry, and electronic structure, which are crucial for predicting energetic performance. researchgate.net Moving up in scale, molecular dynamics (MD) simulations can be used to predict bulk properties like density and to study the initial stages of decomposition under various stimuli. researchgate.net By combining these computational methods, researchers can screen potential candidates, predict their performance and sensitivity, and gain insights into their decomposition mechanisms, thereby guiding synthetic efforts towards the most promising compounds. researchgate.netyoutube.com For instance, computational studies on trinitrophenyl-substituted nitramines have been used to predict new energetic materials with a good balance of energy and stability. mdpi.com

Exploration of Novel Functionalization Strategies for Tunable Properties

The properties of this compound can be further tailored by introducing additional functional groups to the aromatic ring or the amine group. These modifications can influence the compound's energetic performance, stability, and sensitivity.

Future research should explore a variety of functionalization strategies. For example, the introduction of other energetic moieties, such as -N3 or -NF2 groups, could significantly increase the energy output. rsc.org Conversely, the incorporation of groups that promote hydrogen bonding or other intermolecular interactions could enhance thermal stability and reduce sensitivity. nih.gov The copolymerization of aniline (B41778) with substituted anilines has been shown to tailor the final properties of the resulting polymers. nih.gov Late-stage functionalization techniques could also be employed to modify the core structure and introduce new functionalities in a controlled manner. researchgate.net

Rational Design of Energetic Materials with Enhanced Safety and Performance Profiles

The ultimate goal in the development of new energetic materials is to achieve a superior balance between performance and safety. The insights gained from the aforementioned research areas can be integrated into a rational design framework for novel this compound analogues.

By understanding the structure-property-sensitivity relationships, researchers can design molecules with specific, desirable characteristics. For example, computational models can identify molecular features that lead to lower sensitivity to impact and friction without significantly compromising energetic output. rsc.org Experimental data from synthesis and characterization will then be crucial for validating these computational predictions. This iterative cycle of design, synthesis, and testing will enable the development of a new generation of energetic materials based on the this compound scaffold that are not only powerful but also safer to handle and deploy. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-3,4,5,6-tetranitroaniline?

- Methodological Answer : Synthesis typically involves stepwise nitration of the parent aniline derivative under controlled conditions. For example, nitration reactions require precise temperature control (0–5°C) to avoid over-nitration or decomposition. Use a mixed acid system (HNO₃/H₂SO₄) in a molar ratio of 1:3 to ensure regioselectivity. Intermediate isolation (e.g., mono- and di-nitro derivatives) via recrystallization in ethanol/water mixtures can improve purity .

Q. Key Parameters Table :

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ (1:3) | 0–5°C | 2 h | 45–50 |

| 2 | HNO₃/H₂SO₄ (1:4) | 20–25°C | 4 h | 30–35 |

Q. How can the purity of this compound be assessed?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min.

- FTIR : Confirm nitro (N–O) stretches at 1530 cm⁻¹ and 1350 cm⁻¹.

- ¹H NMR : Absence of aromatic protons (δ 6.5–8.0 ppm) confirms complete nitration .

Advanced Research Questions

Q. How do computational models predict the thermal stability of this compound, and how can discrepancies with experimental data be resolved?

- Methodological Answer : Use quantum mechanical calculations (DFT at B3LYP/6-311G** level) to estimate bond dissociation energies (BDEs) and decomposition pathways. Experimental validation via DSC/TGA under nitrogen (heating rate 10°C/min) can identify exothermic peaks (decomposition onset >150°C). Discrepancies arise from solid-state effects (e.g., crystal packing) not captured in gas-phase models. Pair computational results with X-ray crystallography to correlate molecular packing with stability .

Q. What strategies resolve contradictions in reported crystal structures of nitroaromatic compounds like this compound?

- Methodological Answer : Perform high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7 Å) to minimize errors. Compare hydrogen-bonding networks (e.g., N–H⋯O interactions) across studies. For ambiguous cases, use Hirshfeld surface analysis to quantify intermolecular interactions. Cross-validate with solid-state NMR to detect polymorphic variations .

Q. How can decomposition pathways be elucidated using hyphenated techniques?

- Methodological Answer : Employ TG-DSC-MS (thermogravimetry coupled with mass spectrometry) to track volatile decomposition products. For example, detect NO₂ (m/z 46) and CO (m/z 28) emissions at 200–250°C. Complement with in situ FTIR to identify intermediate radicals (e.g., nitro-to-nitrito isomerization) .

Data Contradiction Analysis

Q. Why do toxicity studies of nitroaromatics show conflicting results, and how can these be addressed?

- Methodological Answer : Variations in test organisms (e.g., bacterial vs. mammalian models) and exposure protocols (acute vs. chronic) contribute to discrepancies. Standardize assays using OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Pair in vitro Ames tests (for mutagenicity) with in vivo zebrafish embryo assays to assess developmental toxicity. Computational QSAR models can prioritize high-risk compounds for validation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.